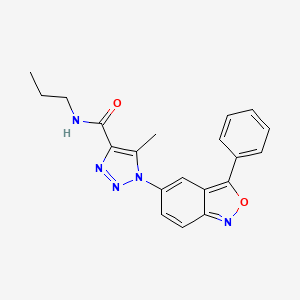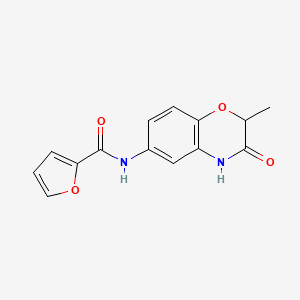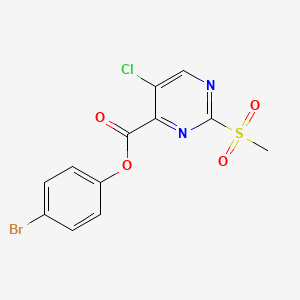![molecular formula C22H25N5 B11321747 7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321747.png)
7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with cycloheptyl, dimethyl, and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with potential CDK inhibitory activity.
Uniqueness
7-cycloheptyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C22H25N5 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
10-cycloheptyl-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H25N5/c1-15-16(2)27(18-12-8-3-4-9-13-18)21-19(15)22-24-20(25-26(22)14-23-21)17-10-6-5-7-11-17/h5-7,10-11,14,18H,3-4,8-9,12-13H2,1-2H3 |
Clave InChI |
BWPWHTYGYCLOGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)C5CCCCCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11321682.png)
![N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B11321685.png)

![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11321708.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11321710.png)
![5-(4-ethoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11321714.png)
![N-(3-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11321717.png)

![2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321739.png)

![(4-methylphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11321752.png)

![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321755.png)
